1-[3-(3-Bromophenyl)propyl]piperazine
CAS No.:
Cat. No.: VC16202128
Molecular Formula: C13H19BrN2
Molecular Weight: 283.21 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(3-Bromophenyl)propyl]piperazine -](/images/structure/VC16202128.png)
Specification
Molecular Formula | C13H19BrN2 |
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Molecular Weight | 283.21 g/mol |
IUPAC Name | 1-[3-(3-bromophenyl)propyl]piperazine |
Standard InChI | InChI=1S/C13H19BrN2/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16/h1,3,5,11,15H,2,4,6-10H2 |
Standard InChI Key | ZKPNHHGESSQTOQ-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1)CCCC2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Nomenclature
1-[3-(3-Bromophenyl)propyl]piperazine (IUPAC: 1-[3-(3-bromophenyl)propyl]piperazine) consists of a piperazine ring substituted at the 1-position with a 3-(3-bromophenyl)propyl chain. The propyl linker distinguishes it from simpler analogues like 1-(3-Bromophenyl)piperazine, which lacks the aliphatic spacer . Key structural features include:
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Molecular formula: (calculated molecular weight: 283.21 g/mol).
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Bromine substitution: Positioned at the meta site of the phenyl ring, influencing electronic properties and reactivity.
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Piperazine moiety: A six-membered diamine ring conferring conformational flexibility and hydrogen-bonding capacity.
Despite its structural similarity to 1-(3-Bromophenyl)piperazine, the propyl extension may enhance lipophilicity, as evidenced by the increased molecular weight compared to the parent compound (241.13 g/mol) .
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis for 1-[3-(3-Bromophenyl)propyl]piperazine is documented, analogous methods for arylpiperazines suggest plausible routes:
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Nucleophilic substitution: Reacting 3-(3-bromophenyl)propyl bromide with piperazine in the presence of a base like potassium carbonate.
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Reductive amination: Condensing 3-(3-bromophenyl)propanal with piperazine using sodium cyanoborohydride.
For 1-(3-Bromophenyl)piperazine, synthesis typically involves coupling 3-bromoaniline with bis(2-chloroethyl)amine under basic conditions . Extending this to incorporate the propyl chain would require additional steps, such as alkylation with 1-bromo-3-phenylpropane.
Spectroscopic Characterization
Key spectral data for related compounds include:
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H NMR: In 1-(3-Bromophenyl)piperazine, aromatic protons resonate at δ 7.2–7.4 ppm, while piperazine protons appear as multiplets near δ 2.8–3.2 ppm .
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MS (ESI): The molecular ion peak for 1-(3-Bromophenyl)piperazine is observed at m/z 241.1 ([M+H]) .
For the target compound, the propyl linker would introduce additional methylene signals (δ 1.6–1.8 ppm) and allylic protons (δ 2.4–2.6 ppm).
Physicochemical Properties
Extrapolating from 1-(3-Bromophenyl)piperazine and 1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine, the following properties are anticipated:
The extended alkyl chain likely increases hydrophobicity compared to 1-(3-Bromophenyl)piperazine (LogP ~2.3) .
Pharmacological Research
Sigma Receptor Binding
Arylpiperazines are known σ receptor ligands. 1-(3-Bromophenyl)piperazine derivatives exhibit affinity for σ2 receptors, which are implicated in cancer cell proliferation . In a 2014 study, analogues with propyl linkers demonstrated improved fluorescent properties for imaging σ2-rich tumors . While direct data for the target compound is lacking, its structure aligns with modifications shown to enhance receptor binding and diagnostic utility.
Serotonergic Activity
1-(3-Bromophenyl)piperazine has been studied for its effects on serotonin receptors. A 2010 psychopharmacology study noted that trifluoromethylphenyl piperazine (TFMPP) derivatives induce mild psychedelic effects via 5-HT2A activation . The bromine substituent in the target compound may modulate receptor selectivity, though in vivo studies are required to confirm this.
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